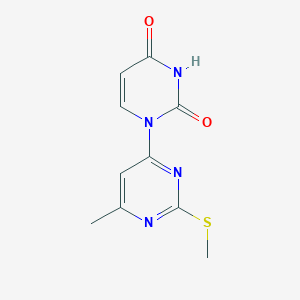![molecular formula C15H13N3O3S B5524200 N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)
N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Gouda (2014) outlines the synthesis of 2-cyano-N-(4-sulfamoylphenyl) acetamide, a closely related compound, as a precursor for synthesizing polyfunctionalized heterocyclic compounds, demonstrating its importance in building block synthesis for various applications (Gouda, 2014).
Molecular Structure Analysis
- The molecular structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II), containing a metabolite related to N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide, has been analyzed by Obaleye, Caira, and Tella (2008), revealing a tetragonally-distorted octahedral geometry around Cu(II) (Obaleye et al., 2008).
Chemical Reactions and Properties
- Research by Hu et al. (2021) on N-(phenylsulfonyl)acetamides explores the coupling reaction with maleimides, providing insights into the chemical reactions and properties of similar compounds (Hu et al., 2021).
- The study by Shukla and Yadava (2020) on a related molecule offers insight into its electronic structure, IR assignments, and molecular docking, contributing to the understanding of the chemical properties of N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide (Shukla & Yadava, 2020).
Physical Properties Analysis
- The vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, a structurally similar compound, have been characterized by Mary, Pradhan, and James (2022), providing valuable information on the physical properties of related compounds (Mary, Pradhan, & James, 2022).
Chemical Properties Analysis
- Theoretical studies by Stamboliyska, Popova, and Velcheva (2008) on N-[(4-aminophenyl)sulphonyl]acetamide explore its conformational preferences, contributing to the understanding of the chemical properties of N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide (Stamboliyska et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Evaluation
Antimicrobial Applications
A study focused on the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, which includes "N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide", aimed at developing antimicrobial agents. The study explored the synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing the active sulfonamide moiety. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results against various microbial strains (Darwish et al., 2014).
Anticonvulsant Agents
The synthesis of azoles incorporating a sulfonamide moiety has been reported, targeting anticonvulsant applications. By reacting 2-(cyano or chloro)-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide with various compounds, several derivatives were obtained. Some of these derivatives demonstrated significant anticonvulsant activity, offering protection against picrotoxin-induced convulsions, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Antitumor Activity
Research on the synthesis of novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a pyrazole moiety derived from 4-amino-N-(1-phenyl-1H-pyrazol-5-yl)-benzenesulfonamide was conducted to evaluate their antitumor activity. One study found that certain derivatives exhibited significant antitumor effects, with some compounds being more effective than the reference drug, doxorubicin, indicating their potential in cancer therapy (Alqasoumi et al., 2009).
Antibacterial and Antifungal Activities
The synthesis and characterization of novel Schiff bases derived from sulfanilamides and their copper(II) complexes have been explored for their antibacterial and antifungal activities. These compounds were synthesized and characterized, showing promising antimicrobial properties against selected bacterial and fungal strains, suggesting their potential use in combating microbial infections (Salehi et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-[(2-cyanophenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-11(19)17-13-6-8-14(9-7-13)22(20,21)18-15-5-3-2-4-12(15)10-16/h2-9,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJOZUMRMDNDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)
![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)
![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)


![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)